Pirazmonam

Description

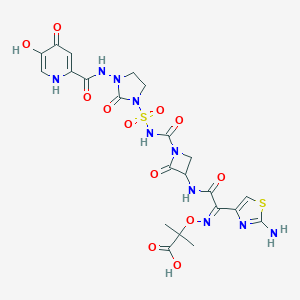

Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPWQGYERHATM-MUXKCCDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108319-07-9 | |

| Record name | Pirazmonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRAZMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories in Pirazmonam Research and Monobactam Development

Origin and Early Investigations of Pirazmonam (SQ-83,360)

This compound (SQ-83,360) was a product of the dedicated research and development efforts at the Squibb Institute, a part of Bristol-Myers Squibb. antibioticdb.com The initial investigations into this compound were part of a broader exploration of sulfonylaminocarbonyl-activated monobactams. A key publication by H. Breuer and colleagues, presented at the 25th Interscience Conference on Antimicrobial Agents and Chemotherapy, detailed the structure-activity relationships that culminated in the identification of SQ-83,360 as a promising candidate. antibioticdb.com

Early in vitro studies revealed that this compound possessed a targeted and potent spectrum of activity. It demonstrated excellent efficacy against a range of Gram-negative aerobic bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa and Acinetobacter species. antibioticdb.com In stark contrast, the compound exhibited generally poor activity against Gram-positive aerobes and anaerobic bacteria. antibioticdb.com This selective spectrum of activity was a hallmark of many monobactams and guided its potential therapeutic applications.

A closely related compound developed by Bristol-Myers Squibb, BMS-180680 (also known as SQ 84,100), which is a catechol-containing monobactam, exhibited a similar activity profile. nih.gov It was highly active against many species of the Enterobacteriaceae family and was notably the only antibiotic in a comparative study that showed activity against over 90% of tested strains of Pseudomonas aeruginosa, Burkholderia cepacia, and Stenotrophomonas maltophilia. nih.gov Like this compound, BMS-180680 lacked significant activity against Gram-positive and anaerobic bacteria. nih.gov These findings from related compounds within the same research program underscore the strategic focus on targeting Gram-negative pathogens.

Evolution of Monocyclic β-Lactam Chemistry and the Genesis of this compound

The development of this compound is deeply rooted in the broader evolution of monocyclic β-lactam chemistry. The fundamental monobactam nucleus itself exhibits only weak antibacterial activity. nih.gov Consequently, extensive research was dedicated to understanding the structure-activity relationships (SAR) associated with molecular substitutions around this core structure to unlock its full therapeutic potential. nih.gov

The journey to this compound involved systematic modifications to the monobactam scaffold. Researchers discovered that the nature of the acyl side chain at the 3-position and substitutions at the 4-position of the β-lactam ring could dramatically influence the antibiotic's spectrum of activity and stability against β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov For instance, the introduction of an aminothiazoleoxime side chain was found to significantly enhance antibacterial activity, particularly against Gram-negative bacteria. nih.gov

The genesis of this compound, a monocarbam, involved the strategic incorporation of a hydroxypyridone moiety. This chemical modification was not merely an empirical alteration but a deliberate design choice aimed at enhancing the compound's uptake by target bacteria. The hydroxypyridone group functions as an iron-chelating siderophore, a key feature that will be discussed in the following section. This evolution from simpler monobactam structures to more complex, functionalized molecules like this compound showcases the growing sophistication of medicinal chemistry in the pursuit of more effective antibiotics.

Contextualization of Siderophore-Antibiotic Conjugates in Historical Drug Discovery

The design of this compound as a siderophore-antibiotic conjugate places it within a fascinating and innovative chapter of drug discovery history. The "Trojan horse" strategy, as it is often called, involves hijacking the iron transport systems of bacteria to deliver antibiotics directly into the cell. rsc.org Bacteria require iron for survival and have evolved sophisticated mechanisms to acquire it from their environment, primarily through the secretion and subsequent uptake of iron-chelating molecules called siderophores. rsc.org

By the time this compound was being developed, the concept of attaching an antibiotic to a siderophore was gaining traction as a promising approach to overcome the outer membrane permeability barrier of Gram-negative bacteria, a major challenge in antibiotic development. This strategy aimed to trick bacteria into actively transporting the antibiotic-siderophore conjugate into the cell, thereby increasing the intracellular concentration of the drug at its site of action.

Molecular Mechanisms of Pirazmonam Action

Inhibition of Bacterial Cell Wall Biosynthesis by Pirazmonam

This compound, like other beta-lactam antibiotics, primarily exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. uni.luwikipedia.org The bacterial cell wall, composed mainly of peptidoglycan, is crucial for maintaining cellular integrity, growth, and replication. uni.lufishersci.be The disruption of this essential structure by this compound leads to defects in the cell wall, ultimately resulting in bacterial cell death. fishersci.be

Interactions with Penicillin-Binding Proteins (PBPs)

The inhibitory action of this compound on cell wall synthesis is mediated through its interaction with penicillin-binding proteins (PBPs). wikipedia.org PBPs are a group of enzymes located in the bacterial membrane that play a vital role in the final stages of peptidoglycan synthesis. fishersci.beuni.luinvivochem.cnzhanggroup.org Specifically, they catalyze the transpeptidation (cross-linking) reactions necessary for the formation of a stable and rigid cell wall. fishersci.beuni.luinvivochem.cn

Beta-lactam antibiotics, including monobactams like this compound, are structural mimics of the D-Ala-D-Ala moiety of the natural PBP substrate. fishersci.beuni.luinvivochem.cn Upon binding, they irreversibly acylate the catalytic serine residue in the active site of PBPs, forming a stable covalent bond that inactivates the enzyme. fishersci.beuni.luinvivochem.cn This inactivation prevents the proper cross-linking of peptidoglycan strands, leading to a compromised cell wall and bacterial lysis. fishersci.beinvivochem.cn Research indicates that this compound exhibits a strong affinity for PBP 3 of Escherichia coli, while showing moderate to negligible affinity for other E. coli PBPs. newdrugapprovals.org Monobactams, in general, are known for their high affinity for PBP3 in a wide range of aerobic Gram-negative bacteria, including P. aeruginosa. nih.gov

Siderophore-Mediated Bacterial Uptake Mechanisms

A significant challenge in treating Gram-negative bacterial infections is the presence of their outer membrane, which acts as an efficient barrier to the permeation of many antimicrobial molecules. wikipedia.orgmims.comwikipedia.orgnih.govmdpi.com this compound distinguishes itself through a unique siderophore-mediated uptake mechanism that allows it to bypass these traditional outer membrane porins. wikipedia.org

Siderophores are low molecular weight organic chelators produced and secreted by bacteria, particularly under iron-limiting conditions, to scavenge essential ferric iron (Fe³⁺) from the environment. mdpi.comreadthedocs.ionih.govdokumen.pubontosight.ainih.gov Bacteria possess active transport systems to internalize these iron-siderophore complexes. mdpi.comreadthedocs.ionih.govdokumen.pubontosight.ainih.gov

Exploitation of Iron Uptake Pathways by Siderophore-Conjugated Monobactams

This compound is a siderophore-conjugated monobactam, meaning it is chemically linked to a siderophore moiety. researchgate.netwikipedia.orgnih.govnih.gov This conjugation allows the antibiotic to exploit the bacterial iron uptake pathways for entry into the cell. nih.govmdpi.comreadthedocs.ionih.govdokumen.pubnih.gov this compound (SQ 83,360) was an early example of a monobactam conjugated with hydroxypyridone. mdpi.com This strategy significantly enhances its potency; for instance, this compound's minimum inhibitory concentration (MIC) for P. aeruginosa was reported as 0.5 μg/mL, which is considerably lower than aztreonam's 4 μg/mL. mdpi.com Following the development of this compound, other siderophore-conjugated monobactams such as U-78608 and MC-1 were developed, also demonstrating improved antibacterial activity against P. aeruginosa. newdrugapprovals.orgnih.govwikipedia.orgmdpi.com

Role of TonB-Dependent Receptors (e.g., PiuA, PirA) in Bacterial Permeation

The active uptake of iron-siderophore-antibiotic complexes across the Gram-negative outer membrane is facilitated by specialized proteins known as TonB-dependent receptors (TBDRs). wikipedia.orgmims.comwikipedia.orgnih.govreadthedocs.ionih.govontosight.ai These receptors, including PiuA and PirA, are critical for the antimicrobial activity of siderophore-drug conjugates like this compound, BAL30072, and MC-1 in problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. wikipedia.orgmims.comwikipedia.orgnih.gov

TBDRs are high-affinity binding sites that enable concentrative (uphill) transport of substrates, even at low concentrations. wikipedia.orgnih.gov This energy-dependent transport is powered by the proton motive force, which is transmitted from the cytoplasmic membrane to the outer membrane via the TonB-ExbB-ExbD protein complex. wikipedia.orgmims.comnih.gov Experimental studies have demonstrated the crucial role of these receptors: deletion of either piuA or pirA genes in A. baumannii resulted in a 4- to 8-fold decrease in susceptibility to siderophore-drug conjugates, while their overexpression in the heterologous host P. aeruginosa led to a 4- to 32-fold increase in susceptibility. wikipedia.orgmims.comwikipedia.org The expression of piuA and pirA is known to be induced under iron-limiting conditions, further emphasizing their role in iron acquisition. wikipedia.orgnih.gov PirA is an orthologue of the enterobactin (B1671361) receptor FepA in E. coli, and PiuA is an orthologue of Fiu in E. coli. nih.gov

"Trojan Horse" Strategy in Antibacterial Delivery

The mechanism by which siderophore-conjugated antibiotics enter bacterial cells is widely referred to as the "Trojan Horse" strategy. mdpi.comreadthedocs.ionih.govdokumen.pubnih.gov This strategy involves covalently linking an antibiotic to a siderophore, thereby "hiding" the antibiotic within a molecule that the bacterium actively seeks and transports into its periplasmic space for essential iron uptake. readthedocs.ionih.govdokumen.pub

This innovative approach allows antibiotics to circumvent common intrinsic and acquired resistance mechanisms in Gram-negative bacteria, such as reduced outer membrane permeability due to altered porins or the action of efflux pumps that actively expel antibiotics. mdpi.comreadthedocs.ionih.govdokumen.pub Once inside the periplasmic space, the iron-siderophore-antibiotic complex must dissociate to release the active antibiotic, which can then bind to its target, such as PBPs. readthedocs.io While this strategy holds significant promise in combating multidrug-resistant pathogens, challenges such as adaptive resistance and inconsistencies in in vivo efficacy have been observed for some siderophore conjugates.

Synthetic Methodologies and Chemical Derivatization of Pirazmonam

Synthetic Routes to the Monocarbam Core Structure

Monocarbams are characterized as monocyclic β-lactams featuring a carbon-centered activating group attached to the β-lactam nitrogen, distinguishing them from other β-lactams like aztreonam (B1666516), which possesses a sulfonic acid group at the N-1 position. oup.comuv.eszhanggroup.org The synthesis of the monocarbam core structure typically involves multi-step approaches. One described route for β-lactam cores begins with a known chiral ester, which is subsequently converted into an iodide. This intermediate then undergoes palladium-mediated reduction, followed by in situ treatment with an activated ester to yield the desired substituted β-lactam core. mdpi.com Another strategy for synthesizing active anti-Gram-negative monocyclic β-lactam antibiotics utilizes N-C4 cyclization chemistry. zhanggroup.org Generally, the synthesis of the monocarbam moiety is achieved through a sequence involving its construction followed by stepwise deprotection. For example, the preparation of related monocarbams like U-78608 involves the synthesis of a substituted triazalone intermediate, which then proceeds to the construction of the monocarbam moiety and subsequent deprotection steps. oup.comnih.gov

Regioselective Functionalization for Siderophore Conjugation

Pirazmonam is a siderophore-conjugated monocarbam, designed to exploit bacterial iron uptake pathways as a "Trojan Horse" strategy to enhance its entry into Gram-negative bacteria. wikipedia.orgoup.com The iron-chelating moiety in this compound is a 3-hydroxy-4-pyridinone group. wikipedia.orgzhanggroup.org This conjugation involves the precise attachment of the siderophore component to the monocarbam core, often through a linker. In the case of this compound, the chemical structure indicates a complex linkage that includes a sulfonylcarbamoyl group and an imidazolidinone ring, which then connects to the 3-hydroxy-4-oxo-1H-pyridine-2-carbonyl group. wikipedia.org This highlights the necessity for regioselective functionalization to ensure the correct orientation and presentation of the siderophore moiety for recognition by bacterial iron transport systems. Monobactams and monocarbams, including this compound, have been predominantly conjugated with hydroxypyridone moieties for this purpose. uv.es

Synthesis of this compound and Related Analogues

This compound, also known as SQ-83,360, was developed by Bristol Myers Squibb. Its synthesis involved conjugating structures akin to aztreonam with a hydroxypyridone moiety, frequently employing an imidazolidinone as a linker. zhanggroup.org This pioneering work laid the groundwork for subsequent analogues that aimed to improve antibacterial activity or overcome resistance mechanisms.

Key analogues of this compound include U-78608 and MC-1. oup.comzhanggroup.org

U-78608 : This analogue was developed by Upjohn and distinguished itself from this compound by replacing the imidazolidinone linker with a triazolone structure.

MC-1 : Pfizer further optimized U-78608 by incorporating a propanediol (B1597323) group onto the triazolone linker, leading to enhanced antibacterial activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. The synthesis of MC-1, similar to U-78608, involves the preparation of a substituted triazalone intermediate, followed by the construction of the monocarbam moiety and subsequent deprotection steps. oup.com

The table below summarizes the key structural differences and developers of this compound and its notable analogues.

| Compound Name | Developer (if known) | Key Structural Feature (relative to this compound) |

| This compound | Bristol Myers Squibb | Imidazolidinone linker to hydroxypyridone |

| U-78608 | Upjohn | Triazolone linker replacing imidazolidinone |

| MC-1 | Pfizer | Propanediol group on triazolone linker |

Emerging Synthetic Chemistry Techniques in Analog Design

The ongoing challenge of antibiotic resistance necessitates continuous innovation in synthetic chemistry for the design of new antimicrobial agents. Organic chemistry plays a pivotal role in this process, encompassing the design, synthesis, and modification of small molecules to target bacterial pathways and inhibit growth.

Several advanced synthetic chemistry techniques are being employed in the design and development of this compound analogues and other siderophore-conjugated antibiotics:

Structure-Activity Relationship (SAR) Studies : Organic chemists utilize SAR studies to identify crucial structural features that enhance antibacterial efficacy while minimizing toxicity. Systematic modification of lead compounds allows for optimization of their pharmacological profiles.

Combinatorial Chemistry : This technique is used to generate diverse chemical libraries rapidly, enabling high-throughput screening for potential antibiotic candidates with varied structures.

Computational Chemistry and Molecular Modeling : These tools are increasingly vital for predicting interactions between potential antibiotics and bacterial targets, thereby streamlining the drug design process and reducing the time and resources required for development. Fragment-based drug design (FBDD) is a computational method that has shown promise in improving antimicrobial actions and selectivity.

Structure-Aided Design : Specifically for pyridone-conjugated monobactam analogues, structure-aided design has been employed to guide synthesis and optimize activity.

Synthetic Biology and Biosynthetic Pathway Engineering : These techniques offer avenues for precise modifications to create novel molecules with improved antimicrobial properties. This includes generating natural product-derived libraries and analogues through precursor-directed biosynthesis or mutasynthesis.

Convergent Thiol-Maleimide Systems : This method has been successfully utilized for the synthesis of siderophore-drug conjugates, allowing for the efficient assembly of complex molecules.

These emerging techniques facilitate the exploration of novel chemical structures and the rational design of compounds that can circumvent existing resistance mechanisms, contributing to the development of next-generation antibiotics.

Structure Activity Relationship Sar Studies of Pirazmonam

Influence of the Monocarbam Core on Bioactivity

Pirazmonam is classified as a monocarbam, a type of monocyclic β-lactam antibiotic. Monocarbams are characterized by a carbon-centered activating group directly attached to the β-lactam nitrogen, a feature that distinguishes them from other monocyclic β-lactams like aztreonam (B1666516) nih.gov. Early investigations into siderophore-conjugated monocarbams, including this compound (also known as SQ-83,360), demonstrated impressive in vitro activity, particularly against Gram-negative bacteria nih.gov.

Despite the extensive modifications to the monobactam periphery, this compound's core structure was found to tolerate these changes while maintaining or enhancing activity against Gram-negative organisms nih.gov. This indicated that the monocarbam core provided a robust scaffold for incorporating additional functional groups to improve its pharmacological profile. However, despite its promising in vitro activity, this compound did not advance beyond early development. This was primarily attributed to factors such as projected high manufacturing costs, a narrow spectrum of activity lacking efficacy against Gram-positive bacteria, and an insufficient market potential at the time, given the prevalence of less structurally complex and broad-spectrum β-lactams nih.gov.

Contribution of the Thiazole (B1198619) Heterocycle to Activity

A key structural component of this compound is its thiazole heterocycle mdpi.com. The thiazole ring (specifically, the 2-amino-1,3-thiazol-4-yl group) is a common and crucial element found in many β-lactam antibiotics, including other monobactams like aztreonam and carumonam (B1668587) mdpi.comresearchgate.net. This five-membered heterocycle significantly influences the physicochemical properties of the compound and plays a vital role in its biological activity, including its spectrum of activity and potency nih.govmdpi.com.

Impact of the 3-Hydroxy-4-Pyridone Iron-Chelating Group on Anti-Pseudomonal Activity

A distinguishing feature of this compound (SQ-83,360) is the incorporation of a 3-hydroxy-4-pyridone iron-chelating group into its N1-activating moiety mdpi.comresearchgate.net. This iron-chelating group is critical for this compound's enhanced anti-Pseudomonal activity. It functions as a siderophore mimetic, enabling the compound to exploit the bacterial iron uptake machinery researchgate.netresearchgate.net.

Bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, require iron for survival and virulence. They actively transport iron into their cells using specific iron-regulated outer membrane receptor proteins (e.g., Cir and Fiu) and the TonB-dependent iron transport system researchgate.netresearchgate.net. By mimicking natural siderophores, this compound can utilize these transport systems to gain enhanced entry across the bacterial outer membrane, effectively bypassing the permeability barrier that often confers resistance to other antibiotics researchgate.net. This "Trojan horse" mechanism allows for increased intracellular concentrations of the antibiotic, leading to superior efficacy.

Research has shown that this compound displayed remarkably improved activity against P. aeruginosa compared to other established antibiotics. Its minimum inhibitory concentration 90% (MIC90) value against P. aeruginosa was more than 300-fold better than aztreonam and 60-fold better than ceftazidime (B193861) researchgate.net. This significant enhancement in activity is directly attributable to the presence and function of the 3-hydroxy-4-pyridone iron-chelating group.

Comparative SAR Analysis with Other Monobactams (e.g., Aztreonam, Carumonam)

A comparative SAR analysis of this compound with other prominent monobactams like Aztreonam and Carumonam highlights its unique advantages and shared characteristics.

Aztreonam Aztreonam is the first and, to date, the only monobactam antibiotic to be marketed clinically nih.gov. Its chemical structure includes a 2-amino-1,3-thiazol-4-yl group and a 2-carboxypropan-2-yl-oxime moiety, with the latter being primarily responsible for its anti-Pseudomonas activity researchgate.netresearchgate.net. Aztreonam functions by inhibiting bacterial cell wall synthesis through its high affinity for penicillin-binding protein-3 (PBP-3) in Gram-negative bacteria wikipedia.orgmims.comguidetopharmacology.org. While it exhibits high resistance to hydrolysis by many narrow-spectrum β-lactamases, it is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and most carbapenemases mims.combsac.org.uk. Aztreonam's efficacy is limited against some multidrug-resistant (MDR) strains of P. aeruginosa and Acinetobacter baumannii nih.gov.

Carumonam Carumonam is another N-sulfonated monobactam that, like this compound and Aztreonam, contains a thiazole ring mdpi.comresearchgate.net. It demonstrates relative stability against β-lactamases mdpi.com. The introduction of a carbamoyloxymethyl group in a 3,4-cis configuration at the 4-position of Carumonam significantly improved its antibacterial activity against Gram-negative bacteria, including β-lactamase-producing strains mdpi.com. Carumonam possesses a broad antibacterial spectrum similar to aztreonam, effective against common bacteria such as Enterobacteriaceae, P. aeruginosa, and Haemophilus influenzae mdpi.com. Notably, Carumonam was reported to be the most active β-lactam against gentamicin-resistant P. aeruginosa strains among the antibiotics it was compared against nih.gov.

This compound vs. Aztreonam and Carumonam The primary distinction and advantage of this compound in its SAR lies in its 3-hydroxy-4-pyridone iron-chelating group. This moiety allows this compound to actively utilize bacterial iron transport systems, a mechanism not shared by Aztreonam or Carumonam researchgate.netresearchgate.net. This siderophore-mediated uptake enables this compound to overcome outer membrane permeability barriers and efflux pump mechanisms that can reduce the efficacy of other β-lactams, including Aztreonam researchgate.netbsac.org.uknih.gov.

The comparative activity data highlights this compound's superior potency against P. aeruginosa. The ability of this compound to leverage the bacterial iron uptake pathway provides a distinct advantage in targeting Pseudomonas infections, which are often challenging to treat due to their inherent resistance mechanisms.

The following table summarizes the comparative MIC90 values for P. aeruginosa against this compound, Aztreonam, and Ceftazidime, illustrating the significant impact of this compound's unique iron-chelating moiety.

| Compound | MIC90 against P. aeruginosa (µg/mL) | Fold Improvement vs. Aztreonam | Fold Improvement vs. Ceftazidime |

| This compound | Significantly lower | >300-fold | >60-fold |

| Aztreonam | Higher | 1x | - |

| Ceftazidime | Higher | - | 1x |

| Note: Data derived from comparative studies where this compound showed significantly lower MIC90 values researchgate.net. |

This table demonstrates that while Aztreonam and Carumonam share the thiazole heterocycle, this compound's distinct iron-chelating group provides a crucial enhancement in anti-Pseudomonal activity, allowing it to overcome certain resistance mechanisms more effectively.

Molecular Targets and Their Biological Receptivity to Pirazmonam

Targeting Spectrum of Pirazmonam against Bacterial PBPs

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis, a hallmark mechanism of β-lactam antibiotics nih.gov. Its primary molecular targets are penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan synthesis, a vital component of the bacterial cell wall nih.gov.

Research indicates that this compound exhibits a strong affinity for penicillin-binding protein 3 (PBP3) in Escherichia coli zhanggroup.org. This specific binding to PBP3 is consistent with the morphological effect observed with similar monobactams like aztreonam (B1666516), which cause filamentation in E. coli by specifically affecting septation. In contrast, this compound shows moderate to negligible affinity for other E. coli PBPs zhanggroup.org.

While this compound demonstrates generally poor activity against Gram-positive aerobic and anaerobic bacteria, its potency is notable against Gram-negative aerobic bacteria zhanggroup.org. Comparative studies have shown that this compound is significantly more active than aztreonam against certain challenging Gram-negative species, including Acinetobacter species, Pseudomonas aeruginosa, and Pseudomonas maltophilia, demonstrating an 8- to 64-fold greater activity. Another monocarbam antibiotic, U-78608, which shares structural similarities with this compound, also exhibits a strong affinity for PBP3 of E. coli and similar PBP profiles across various Gram-negative bacteria such as Proteus vulgaris, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Quantitative assessments suggest that U-78608 possesses a higher PBP3 affinity compared to this compound or aztreonam.

The following table summarizes the qualitative PBP binding affinities for this compound and related monobactams:

| Compound | Primary Target (E. coli PBP) | Affinity to PBP3 (E. coli) | Affinity to Other PBPs (E. coli) | Activity Spectrum |

| This compound | PBP3 | Strong | Moderate to Negligible | Primarily Gram-negative; Poor against Gram-positive zhanggroup.org |

| Aztreonam | PBP3 | Very High | Moderate (PBP1a), Poor (PBP1b, PBP2, PBP4, PBP5/6) | Primarily Gram-negative |

| U-78608 | PBP3 | Greater than this compound/Aztreonam | Similar to this compound/Aztreonam | Primarily Gram-negative |

Specific Bacterial Transport Proteins Facilitating this compound Uptake

A key distinguishing feature of this compound is its innovative uptake mechanism, often referred to as a "Trojan Horse" strategy zhanggroup.org. This approach allows this compound to bypass the conventional outer membrane porin channels, which are often implicated in antibiotic resistance in Gram-negative bacteria nih.govnih.gov.

This compound is structurally designed to mimic bacterial siderophores, which are small-molecule chelators secreted by bacteria to scavenge essential iron from their environment. This compound incorporates a 3-hydroxy-4-pyridinone iron chelating group, resembling a siderophore zhanggroup.org. This structural mimicry enables the antibiotic to exploit the bacteria's active iron uptake systems.

Specifically, this compound's uptake is facilitated by iron-regulated outer membrane receptor proteins, including Cir (Colicin I receptor) and Fiu (Ferric iron uptake) proteins, and the broader TonB-dependent iron transport system. TonB-dependent receptors (TBDRs) are crucial for the active transport of ferric siderophores and other vital nutrients across the outer membrane of Gram-negative bacteria. This energy-dependent uptake system, powered by the proton motive force transmitted via the TonB-ExbB-ExbD complex, allows this compound to effectively cross the outer membrane barrier and reach its periplasmic PBP targets. By hijacking these dedicated nutrient uptake pathways, this compound enhances its cellular accumulation and overcomes membrane-associated resistance mechanisms, thereby improving its effectiveness.

Identification of Novel Antimicrobial Targets Relevant to this compound Efficacy

While this compound's direct antimicrobial target remains the bacterial cell wall synthesis machinery via PBP3 inhibition, its "Trojan Horse" mechanism of uptake represents a significant advancement in overcoming antimicrobial resistance, effectively targeting a critical bacterial survival pathway for drug delivery zhanggroup.org. This strategy itself can be considered a "novel" approach to enhance antibiotic efficacy by circumventing common resistance mechanisms present in Gram-negative bacteria, such as reduced outer membrane permeability and efflux pump activity.

The exploitation of bacterial iron acquisition systems, specifically the TonB-dependent transport pathways and associated outer membrane receptors like Cir and Fiu, is a crucial aspect of this compound's efficacy. By utilizing these essential nutrient uptake systems, this compound effectively bypasses the outer membrane, which often acts as a formidable barrier to many antibiotics. This indirect "targeting" of the bacterial iron uptake machinery for drug delivery is a strategic innovation that broadens the effective spectrum and potency of β-lactam antibiotics against multi-drug resistant Gram-negative pathogens. This approach highlights the potential for developing new antibacterial agents by repurposing existing bacterial pathways essential for their survival.

Mechanisms of Bacterial Resistance to Pirazmonam

Overview of Beta-Lactam Resistance Mechanisms

Beta-lactam antibiotics exert their antibacterial effect by binding to penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis, thereby inhibiting peptidoglycan synthesis and leading to cell growth inhibition and often cell death. nih.govnih.govskeenapublishers.com Bacteria develop resistance to beta-lactam antibiotics primarily through three main mechanisms: nih.gov

Enzymatic Hydrolysis (Beta-Lactamase Production): Bacteria produce beta-lactamase enzymes that hydrolyze, or break open, the beta-lactam ring, rendering the antibiotic inactive. nih.govnih.govskeenapublishers.commsdmanuals.comjscimedcentral.comwikipedia.org These enzymes are a diverse class, with various types classified by molecular homology (e.g., Ambler classes A, B, C, and D), including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. nih.govmsdmanuals.comjscimedcentral.com

Reduced Access to Target (Permeability Barriers and Efflux Pumps):

Decreased Permeability: Gram-negative bacteria possess an outer membrane that acts as an efficient barrier, limiting the influx of antibiotics into the cell. reactgroup.orgtandfonline.comnih.govyoutube.com Changes in outer membrane porins can reduce the antibiotic's ability to traverse the membrane. jscimedcentral.comresearchgate.net

Active Efflux: Bacteria can produce efflux pumps, which are membrane-bound proteins that actively pump antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration below therapeutic levels. jscimedcentral.comreactgroup.orgresearchgate.netfrontiersin.orgmdpi.comdovepress.com These pumps can be specific or polyspecific, contributing to multidrug resistance. frontiersin.orgmdpi.comdovepress.com

Target Modification (Reduced PBP Binding Affinity): Bacteria can alter their penicillin-binding proteins (PBPs) such that the beta-lactam antibiotic binds with reduced affinity, diminishing its inhibitory effect. nih.govnih.govreactgroup.orgresearchgate.net In Gram-positive bacteria, this often involves the expression of intrinsic low-affinity PBPs. nih.gov

Specific Resistance Mechanisms Identified Against Pirazmonam

This compound, as a siderophore monobactam, relies on bacterial iron transport systems for its uptake. researchgate.netscispace.comdntb.gov.uaresearchgate.net Consequently, resistance mechanisms specific to this compound often involve alterations in these iron uptake pathways. Studies have identified the following specific mechanisms:

Alterations in TonB-Dependent Receptors (TBDRs): this compound's entry into Gram-negative bacteria, particularly Escherichia coli and Pseudomonas aeruginosa, is mediated by TonB-dependent iron transport pathways and iron-regulated outer membrane proteins (IROMPs). scispace.comnih.govnih.gov Mutations in genes encoding components of this system, such as tonB, cirA, and fiu, have been linked to decreased susceptibility to this compound. scispace.comdntb.gov.uanih.gov For instance, tonB mutants in E. coli have shown significantly decreased susceptibility to siderophore-conjugated antibiotics, including this compound. nih.gov Similarly, double knockouts of cirA and fiu in E. coli have resulted in decreased susceptibility to this compound. scispace.comnih.gov

Efflux Pumps: While this compound utilizes specific uptake pathways, efflux pumps can still contribute to resistance by actively expelling the antibiotic once it has entered the periplasm. researchgate.net

Beta-Lactamase Production: As a beta-lactam, this compound is susceptible to hydrolysis by beta-lactamase enzymes produced by resistant bacteria. researchgate.netresearchgate.net

The following table summarizes some identified targets and their roles in resistance to this compound and other siderophore-conjugated antibiotics:

| Target | Organism(s) | Function | Contribution to Resistance (against this compound/Siderophore Conjugates) |

| tonB | Escherichia coli | Component of inner membrane protein complex providing energy to TonB-dependent transporters. nih.gov | Mutants exhibit significantly decreased susceptibility. nih.gov |

| cirA | E. coli, Enterobacter cloacae | Encodes receptor which preferentially transports catecholate siderophores. nih.gov | Double knockout with fiu results in decreased susceptibility. scispace.comnih.gov |

| fiu | E. coli | Encodes receptor that preferentially transports catecholate siderophores. nih.gov | Double knockout with cirA results in decreased susceptibility. scispace.comnih.gov |

Mechanistic Insights into Reduced Growth in Low Iron Conditions for this compound-Resistant Strains

Iron is an essential nutrient for bacterial growth and metabolism. researchgate.netnurturechildrenshealth.commedscape.com Under iron-limited conditions, bacteria induce the synthesis of siderophores, which are high-affinity iron-chelating agents, and express iron-regulated outer membrane proteins (IROMPs) to scavenge and transport iron into the cell. researchgate.netscispace.com this compound leverages these natural iron uptake systems for its entry. researchgate.netscispace.com

For this compound-resistant strains, particularly those with mutations affecting iron uptake pathways (e.g., tonB, cirA, fiu), growth in low iron conditions can be significantly reduced. nih.govasm.org This is because the very mechanisms that confer resistance to this compound by impeding its entry also impair the bacterium's ability to acquire essential iron from the environment. researchgate.net The disruption of these TonB-dependent iron transport systems, which are vital for bacterial survival in iron-scarce environments like host tissues, leads to compromised growth and fitness under such conditions. researchgate.netscispace.com This suggests a trade-off where resistance to this compound, achieved through impaired iron uptake, can render the bacteria more vulnerable to iron limitation.

Strategies to Circumvent Efflux Pump and Permeability-Mediated Resistance

Overcoming efflux pump and permeability-mediated resistance is critical for restoring the efficacy of antibiotics like this compound. Several strategies are being explored:

Efflux Pump Inhibitors (EPIs): EPIs are compounds designed to bind to efflux pumps and block their activity, preventing the extrusion of antibiotics from the bacterial cell. frontiersin.orgconsensus.appnih.govnews-medical.net Examples of EPIs include Phenylalanyl arginyl β-naphthylamide (PAβN) and 1-(1-napthylmethyl)-piperazine (NMP), which have been shown to potentiate antibiotic activity by inhibiting polyspecific efflux pumps. frontiersin.orgnih.gov The development of EPIs is a promising approach to re-sensitize multidrug-resistant bacteria to existing antibiotics. frontiersin.orgnih.govnews-medical.net

Membrane Permeabilizers: These compounds increase the permeability of the bacterial outer membrane, allowing antibiotics to more effectively traverse this barrier and reach their intracellular targets. tandfonline.comfrontiersin.orgnih.gov Cationic, amphiphilic molecules, including peptides and steroid derivatives, have been investigated as permeabilizers. tandfonline.com By disrupting the outer membrane, these agents can sensitize Gram-negative bacteria to hydrophobic antibiotics that would otherwise be ineffective. tandfonline.com

"Trojan Horse" Strategy (Siderophore-Antibiotic Conjugates): This strategy involves conjugating an antibiotic molecule to a nutrient molecule, such as a siderophore, that is actively transported into the bacterial cell via dedicated transporters. researchgate.netnih.govacs.org This approach bypasses the outer membrane permeability barrier and efflux systems by hijacking the bacterium's essential nutrient uptake pathways. researchgate.netnih.govacs.org this compound itself exemplifies this strategy by utilizing iron uptake systems. researchgate.netscispace.com Further development in this area involves designing novel siderophore-antibiotic conjugates or optimizing existing ones to enhance their entry into resistant strains. researchgate.netnih.govacs.org

Combination Therapy: Combining antibiotics with other agents, such as beta-lactamase inhibitors or efflux pump inhibitors, can enhance their effectiveness and prevent the emergence of resistance. researchgate.netconsensus.appnih.govfrontiersin.orgmdpi.com For beta-lactams, combination with beta-lactamase inhibitors is a well-established strategy to protect the antibiotic from enzymatic hydrolysis. nih.govresearchgate.netconsensus.appnih.govfrontiersin.org While directly applicable to beta-lactamase-mediated resistance, combination approaches can also be designed to address efflux and permeability issues by including EPIs or permeabilizers. nih.govfrontiersin.org

Preclinical Research Paradigms and Mechanistic Investigations of Pirazmonam

In Vitro Efficacy Assessments against Gram-Negative Microorganisms

Pirazmonam (also known as SQ 83,360) demonstrates a broad spectrum of antibacterial activity primarily against Gram-negative aerobic bacteria. wikipedia.orgnih.govnih.gov It exhibits potent activity against challenging pathogens such as Pseudomonas aeruginosa and Acinetobacter species. zhanggroup.orgnih.govnih.govnih.gov In comparative studies, this compound and its analogue U-78608 showed potency generally comparable to each other against Gram-negative aerobic bacteria. nih.gov Notably, both this compound and U-78608 were found to be 8- to 64-fold more active than aztreonam (B1666516) against Acinetobacter species, P. aeruginosa, and Pseudomonas maltophilia. nih.gov Conversely, this compound has generally poor activity against Gram-positive aerobic bacteria and anaerobic bacteria. zhanggroup.orgnih.gov

A related siderophore-conjugated monocarbam, MC-1, has also been evaluated for its in vitro efficacy. Early assessments indicated that MC-1 is a potent Gram-negative agent, demonstrating a minimum inhibitory concentration (MIC) of 2 µg/mL against 91 clinical isolates of P. aeruginosa. This was in contrast to MIC values greater than 64 µg/mL for aztreonam and meropenem (B701) against the same isolates. nih.gov

The following table summarizes representative in vitro efficacy data comparing this compound, U-78608, and Aztreonam against key Gram-negative pathogens.

Table 1: Comparative In Vitro Antibacterial Activity (MIC Fold-Change vs. Aztreonam) (Note: In a digital publication, this table would be interactive, allowing for sorting and filtering of data.)

| Compound | Acinetobacter species | Pseudomonas aeruginosa | Pseudomonas maltophilia | Other Gram-negative species (General) | Gram-positive/Anaerobic Bacteria |

| This compound | 8-64 fold more active | 8-64 fold more active | 8-64 fold more active | Less active than aztreonam for some | Generally poor activity |

| U-78608 | 8-64 fold more active | 8-64 fold more active | 8-64 fold more active | Potency comparable to this compound | Generally poor activity |

| Aztreonam | Reference | Reference | Reference | High activity | Generally poor activity |

| MC-1 (MIC90) | N/A | 2 µg/mL | N/A | N/A | N/A |

In Vivo Efficacy Model Studies for Monocarbam Analogues

Preclinical research has extensively investigated the in vivo efficacy of siderophore-conjugated monocarbam analogues, including those related to this compound. These studies often employ animal models to assess the compounds' effectiveness in a living system. For instance, the siderophore-conjugated monocarbam MC-1 demonstrated excellent efficacy in a murine in vivo systemic infection model, specifically an intraperitoneally (IP) infected model. nih.gov

Neutropenic murine thigh models have been utilized in preclinical trials to evaluate the in vivo efficacy of siderophore-conjugated monobactams and monocarbams. ontosight.ai However, research has also highlighted a critical challenge: some siderophore-conjugated antibiotics have shown a disconnect between their promising in vitro activity (as indicated by low MICs) and their observed in vivo efficacy. oup.com This attenuation in in vivo efficacy has been attributed to the rapid development of adaptive resistance mechanisms in P. aeruginosa. These mechanisms can prevent the entry of the conjugated agents via the siderophore-mediated iron uptake systems, thereby limiting their effectiveness in a complex biological environment. oup.com This suggests that substantial in vivo testing is crucial for compounds utilizing the siderophore strategy to thoroughly screen for this in vitro-in vivo disconnect.

Enzymatic Degradation and Hydrolytic Stability of this compound Analogues

The stability of this compound and its analogues, particularly concerning enzymatic degradation and hydrolytic processes, is a critical aspect of their preclinical evaluation. Like other beta-lactam antibiotics, the beta-lactam ring of this compound is susceptible to hydrolysis by beta-lactamase enzymes.

The inherent instability observed in monocarbams, including this compound, is largely a consequence of the electron-withdrawing nature of their sulfonylurea activating group. nih.gov This structural feature can lead to hydrolytic degradation, which poses challenges for drug development, including complications in assays requiring extended aqueous incubations and impeding synthetic scale-up. nih.gov

However, strategies to enhance hydrolytic stability have been explored. The introduction of a methyl group at the C4-position of the β-lactam ring has been shown to significantly increase stability. For example, a this compound analogue (compound 160) incorporating a C4-methyl group exhibited approximately 20% degradation over 100 hours at 37°C. In contrast, a related compound (compound 159, which is this compound itself or a very close analogue without this modification) showed a higher degradation rate of approximately 50% over the same period. This demonstrates a substantial improvement in stability with this structural modification. Another analogue, MC-8, was developed with improved hydrolytic stability over MC-1. oup.com

The following table illustrates the impact of C4-methylation on the hydrolytic stability of this compound analogues.

Table 2: Hydrolytic Stability of this compound Analogues at 37°C (Note: In a digital publication, this table would be interactive, allowing for sorting and filtering of data.)

| Compound | Structural Feature | Degradation over 100 hours |

| This compound (Compound 159) | Without C4-methyl group | ~50% |

| This compound Analogue (Compound 160) | With C4-methyl group at β-lactam ring | ~20% |

Source:

Preclinical Lead Optimization Strategies for Monocarbam Antibiotics

Preclinical lead optimization for monocarbam antibiotics, such as this compound, focuses on refining their chemical structure to achieve optimal potency, desirable physical properties, and robust in vivo efficacy. A key strategy involves the conjugation of these antibiotics to siderophore moieties. This approach aims to leverage bacterial iron uptake machinery for enhanced drug delivery into the periplasmic space, thereby circumventing common permeability-mediated resistance mechanisms in Gram-negative pathogens. soligenix.comnih.gov

Optimization efforts typically involve targeted modifications to various parts of the molecule, including the monocarbam linker, the siderophore component, and the oxime portion. Structural insights gained from co-crystal structures, such as that of MC-1 (a siderophore-conjugated monocarbam) complexed with P. aeruginosa PBP3, provide a molecular basis for understanding drug-target interactions and guiding future design. These structural analyses can reveal unique binding modes and conformational changes in the target protein, informing rational drug design. soligenix.com

Beyond enhancing uptake, lead optimization also addresses intrinsic compound properties. For instance, incorporating a methyl group at the C4-position of the β-lactam ring is a successful strategy to improve the hydrolytic stability of monocarbams. nih.gov This modification helps to mitigate degradation by β-lactamases, which is a common resistance mechanism. The ultimate goal of these preclinical optimization strategies is to identify compounds that not only demonstrate potent in vitro activity but also translate into consistent and effective therapeutic outcomes in in vivo models, particularly against multidrug-resistant Gram-negative bacteria. nih.gov

Advanced Analytical Techniques in Pirazmonam Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the precise atomic arrangement of Pirazmonam. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools employed for this purpose, providing detailed insights into the molecule's connectivity and composition.

For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR (Proton NMR): This technique would reveal the number of different types of protons, their chemical environments, and their proximity to one another. Key signals would be expected for the protons on the β-lactam ring, the side chain, and the hydroxypyridone moiety. The chemical shifts (δ) of these protons would be influenced by neighboring functional groups.

¹³C NMR (Carbon NMR): This experiment would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the β-lactam ring and the carbons of the aromatic hydroxypyridone ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of this compound, as well as valuable information about its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise elemental formula.

When subjected to mass spectrometric analysis, the this compound molecule would be expected to ionize and then fragment in a predictable manner. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Characteristic fragments would likely arise from the cleavage of the β-lactam ring and the loss of specific side chains. The analysis of these fragment ions allows for the reconstruction of the molecular structure. nih.gov

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. tandfonline.comnih.gov

A typical HPLC method for the purification and analysis of a monobactam antibiotic like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. tandfonline.comnih.gov The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

Key Parameters in HPLC Method Development:

| Parameter | Description | Typical Conditions for Monobactam Analysis |

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 (octadecylsilyl) is a common choice for its hydrophobicity. |

| Mobile Phase | The solvent that carries the analyte through the column. | A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-2.0 mL/min. |

| Detection | The method used to visualize the analyte as it elutes from the column. | Ultraviolet (UV) detection is commonly used, as the chromophores in this compound (such as the hydroxypyridone ring) will absorb UV light at a specific wavelength. |

The retention time, the time it takes for this compound to travel through the column, is a characteristic property under a specific set of HPLC conditions and can be used for its identification and quantification.

Crystallographic Methods for Molecular Structure Determination

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of other monocyclic β-lactams has provided valuable insights into the conformational preferences of the β-lactam ring and the orientation of its substituents. nih.gov Such studies have been instrumental in understanding the structure-activity relationships of this class of antibiotics. nih.gov

Microbiological Assays for Inhibitory Activity Quantification (e.g., MIC Determination)

Microbiological assays are essential for determining the in vitro antibacterial potency of this compound. The most common method used is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The determination of MIC values for this compound against a panel of clinically relevant Gram-negative bacteria is a critical step in its evaluation. Standardized broth microdilution or agar (B569324) dilution methods are typically employed for this purpose.

This compound (SQ 83,360) has demonstrated impressive activity against Gram-negative bacteria. nih.gov Its activity is particularly noteworthy against Pseudomonas aeruginosa. nih.gov In comparative studies, this compound and a related monocarbam, U-78608, were found to be 8- to 64-fold more active than the monobactam aztreonam (B1666516) against Acinetobacter species, Pseudomonas aeruginosa, and Pseudomonas maltophilia. nih.gov

Representative MIC Values for Related Monobactam/Monocarbam Antibiotics against Gram-Negative Bacteria:

| Bacterial Species | Aztreonam MIC (µg/mL) | U-78608 MIC (µg/mL) | This compound (SQ 83,360) MIC (µg/mL) |

| Escherichia coli | ≤0.06 - 0.5 | 0.12 - 2 | 0.12 - 1 |

| Klebsiella pneumoniae | ≤0.06 - 0.25 | 0.12 - 1 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | 4 - >128 | 0.5 - 8 | 1 - 16 |

Note: The MIC values presented are ranges compiled from various studies and are intended to be representative. Actual MIC values can vary depending on the specific strain and testing conditions.

These microbiological assays provide quantitative data on the inhibitory power of this compound and are crucial for understanding its spectrum of activity and its potential clinical utility.

Computational Chemistry Applications in Pirazmonam Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a fundamental computational tool used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor protein, thereby estimating the strength of the binding interaction. This method is extensively applied in antibacterial drug discovery to identify potential inhibitors by assessing their binding affinity to crucial bacterial targets, such as penicillin-binding proteins (PBPs). nih.gov

In the context of Pirazmonam, molecular docking is explicitly utilized to assess its binding affinity to penicillin-binding protein 3 (PBP3). PBP3 is a clinically validated target for antibacterial agents, essential for bacterial cell wall synthesis, and its inhibition is a key mechanism for beta-lactam antibiotics like this compound. By simulating the interaction between this compound and PBP3, researchers can gain insights into the specific binding pose, key amino acid residues involved in the interaction, and the energetic favorability of the complex. This information is critical for understanding the drug's mechanism of action and for guiding modifications to enhance its inhibitory activity or spectrum.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. DFT calculations provide detailed insights into properties such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), electronic gap, and electric dipole moment. These parameters are crucial for understanding a compound's chemical behavior and its potential interactions in biological systems.

While specific detailed studies focusing solely on this compound's electronic structure and reactivity using DFT were not explicitly detailed in the search results, this compound is included in datasets where quantum-mechanical calculations at the DFT level are performed for various antimicrobials. These calculations, typically employing functionals like B3LYP in conjunction with appropriate basis sets, are standard for generating quantum-mechanical descriptors. For compounds structurally related to this compound, such as other monobactams like Carumonam (B1668587), DFT studies contribute to understanding how structural modifications influence their properties and interactions with bacterial targets. The application of DFT can thus provide a theoretical basis for predicting the chemical reactivity of this compound and its derivatives, which is vital for rational drug design.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This method provides a dynamic view of molecular systems, allowing researchers to study conformational changes, protein-ligand binding dynamics, and the stability of molecular complexes in a simulated physiological environment. MD simulations complement static docking studies by offering insights into the flexibility of both the ligand and the target, the stability of the binding pose, and the potential for induced-fit mechanisms. nih.gov

For this compound, MD simulations are indicated as a relevant tool to map the compound's binding. Although specific detailed findings from MD simulations of this compound were not extensively reported in the provided search results, the general utility of MD in antibacterial drug discovery is well-established. For instance, MD simulations are used to understand the translocation of antimicrobial peptides across bacterial outer membranes, the binding efficacy of inhibitors to bacterial proteins like PBP3, and the stability of drug-target complexes. By performing MD simulations on this compound-PBP3 complexes, researchers can investigate the stability of the predicted binding pose, the dynamic interactions between the antibiotic and the protein, and how these dynamics might influence its inhibitory activity against bacterial cell wall synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities. QSAR models use physicochemical properties or theoretical molecular descriptors as "predictor" variables to predict a compound's biological activity, such as its potency as an antibacterial agent. This method is invaluable for screening large chemical libraries, prioritizing compounds for synthesis and experimental testing, and designing new molecules with improved activity profiles.

This compound, as an antibacterial agent, generates classical QSAR descriptors such as molecular weight, atom and ring counts, and LogP values. These descriptors can be used in QSAR studies to correlate structural features of this compound and its analogs with their observed antibacterial activity. While specific QSAR models developed for this compound itself were not detailed in the provided information, the principles of QSAR are directly applicable to optimizing its activity. By building QSAR models based on a series of this compound derivatives, researchers could identify structural motifs that positively or negatively impact its antibacterial potency, thereby guiding the synthesis of more effective compounds.

In Silico Approaches in Drug Design and Optimization of Antibacterial Agents

In silico approaches encompass a wide array of computational methodologies that collectively accelerate and rationalize the drug design and optimization process. These methods are particularly impactful in the development of new antibacterial agents, where the urgent need to combat rising antimicrobial resistance necessitates efficient discovery pipelines.

For this compound, and antibacterial agents in general, in silico drug design involves a multi-faceted strategy:

Virtual Screening : Large databases of chemical compounds can be rapidly screened to identify potential hits that are likely to bind to a specific bacterial target, such as PBP3, based on their structural complementarity and predicted binding affinity.

Lead Optimization : Once initial hits are identified, in silico tools are used to refine their structures, improving potency, selectivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion – ADME). nih.gov This often involves iterative cycles of molecular docking, MD simulations, and QSAR modeling to predict the impact of structural modifications.

Mechanism Elucidation : Computational methods help in understanding the precise molecular mechanisms by which antibacterial agents interact with their targets, providing insights into resistance mechanisms and guiding the design of compounds less susceptible to resistance.

Property Prediction : Beyond binding, in silico tools can predict various physicochemical properties, drug-likeness, and potential toxicity, helping to filter out compounds with undesirable characteristics early in the development pipeline.

The application of these integrated in silico approaches to this compound research facilitates a rational design process, moving beyond traditional trial-and-error methods. By leveraging computational power, researchers can efficiently explore the chemical space, predict the behavior of this compound and its potential derivatives, and ultimately accelerate the discovery and optimization of potent antibacterial agents.

Future Research Directions in Pirazmonam and Monocarbam Chemistry

Development of Novel Siderophore-Drug Conjugates for Enhanced Delivery

A significant challenge in treating Gram-negative bacterial infections is the formidable outer membrane, which acts as a barrier to many antibiotics frontiersin.orgnih.govyoutube.com. Siderophore-drug conjugates (SDCs) represent a promising "Trojan horse" strategy to overcome this permeability barrier nih.govresearchgate.net. Bacteria produce siderophores, which are small iron-chelating molecules, to scavenge essential iron from their environment pnas.orgnih.gov. By conjugating an antibiotic like Pirazmonam to a siderophore, the drug can hijack the bacterial iron uptake machinery, leading to enhanced intracellular accumulation in the periplasmic space nih.govresearchgate.netpnas.orgnih.govasm.orgnih.gov.

This compound itself is a siderophore-conjugated monocarbam mdpi.comnih.govnih.govcabidigitallibrary.org. Early siderophore-conjugated monocarbams, including this compound, demonstrated impressive in vitro activity but faced hurdles related to high production costs and a lack of Gram-positive activity nih.gov. However, the escalating crisis of Gram-negative antibiotic resistance has renewed interest in this approach nih.gov.

Research on SDCs, such as MC-1 (a siderophore-conjugated monocarbam), has shown exquisite potency against Pseudomonas aeruginosa clinical isolates, even those resistant to other broad-spectrum beta-lactams like carbapenems and monobactams like aztreonam (B1666516) pnas.org. MC-1's enhanced activity is attributed to its ability to utilize the bacterial siderophore transport system for uptake, circumventing resistance mechanisms like reduced outer membrane permeability nih.govpnas.orgasm.orgnih.gov. Structural analyses of SDCs complexed with penicillin-binding protein 3 (PBP3) provide molecular insights for lead optimization, highlighting the importance of specific interactions within the PBP3 active site pnas.orgresearchgate.net.

Future efforts will focus on:

Designing novel siderophore moieties: Exploring different types of siderophores (e.g., catechol-type, hydroxamate-type) and mixed-ligand siderophore-drug conjugates to exploit multiple iron receptor recognition and transport processes, thereby reducing the likelihood of resistance development researchgate.netnih.govacs.org.

Optimizing linker chemistry: Developing stable and cleavable linkers between the siderophore and the monocarbam to ensure efficient drug release at the target site within the bacterial cell nih.govpnas.org.

Expanding target pathogens: Investigating the efficacy of this compound-based SDCs against a wider range of multidrug-resistant (MDR) Gram-negative pathogens beyond Pseudomonas aeruginosa and Enterobacteriaceae nih.gov.

Strategies for Overcoming Existing and Emerging Resistance Mechanisms

Antimicrobial resistance in Gram-negative bacteria is a complex issue driven by various mechanisms, including beta-lactamase production, efflux pumps, and modifications in outer membrane permeability frontiersin.orgnih.govportlandpress.com. Monocarbams, like other beta-lactams, primarily target penicillin-binding proteins (PBPs) involved in cell wall synthesis pnas.orgportlandpress.com.

Strategies to overcome resistance for this compound and other monocarbams include:

Beta-lactamase inhibitors: Co-administration with beta-lactamase inhibitors is a proven strategy to protect beta-lactam antibiotics from enzymatic hydrolysis portlandpress.comnih.gov. While monocarbams are generally stable to metallo-beta-lactamases, research continues into inhibitors effective against a broader spectrum of beta-lactamases, including carbapenemases nih.govportlandpress.com. For example, combinations like aztreonam/avibactam are being explored for MDR Gram-negative infections nih.gov.

Efflux pump inhibitors: Gram-negative bacteria often employ efflux pumps to actively expel antibiotics, reducing intracellular drug concentrations frontiersin.orgnih.govportlandpress.com. Research into efflux pump inhibitors (EPIs) that can be co-administered with monocarbams aims to counteract this resistance mechanism nih.govportlandpress.com. MC-1, for instance, has shown to be unaffected by various RND efflux pumps in P. aeruginosa, suggesting that siderophore conjugation can help bypass this mechanism nih.govasm.org.

Target modification and novel PBP interactions: While PBPs are the primary targets, mutations in these proteins can lead to resistance pnas.orgportlandpress.com. Future research involves understanding the structural basis of PBP interactions with monocarbams to design analogs that maintain high affinity despite common resistance mutations pnas.orgresearchgate.netresearchgate.net.

Addressing TonB-dependent transporter mutations: Resistance to siderophore-conjugated antibiotics can emerge through mutations in the TonB-dependent outer membrane receptors, which are crucial for siderophore uptake nih.govnih.govnih.gov. Identifying alternative uptake pathways or designing SDCs that can utilize multiple transporters could mitigate this resistance nih.govacs.org.

Exploration of Advanced Synthetic Technologies for Improved Synthesis and Screening

The synthesis of complex molecules like this compound and other siderophore-conjugated monocarbams can be challenging and costly nih.gov. Advanced synthetic technologies offer opportunities to improve efficiency, reduce costs, and accelerate the discovery of new monocarbam analogs.

Key areas of exploration include:

Flow chemistry: This technology allows for continuous chemical reactions in a controlled environment, offering benefits such as improved reaction control, enhanced selectivity, increased yields, and reduced byproducts youtube.comrsc.org. Flow chemistry could enable more efficient and scalable synthesis of monocarbam scaffolds and their siderophore conjugates sci-hub.seresearchgate.net.

Automated synthesis and high-throughput experimentation (HTE): Automation in synthesis allows for rapid parallel experimentation, enabling the exploration of a vast chemical space and the optimization of reaction conditions more quickly than traditional methods scispace.com. HTE platforms can accelerate the screening of newly synthesized compounds for antimicrobial activity and other desirable properties.

Artificial intelligence (AI) and machine learning (ML) in synthesis planning: AI algorithms can assist in retrosynthetic analysis, predicting reaction outcomes, and optimizing synthetic routes, potentially leading to more efficient and novel synthetic pathways for monocarbams scispace.comharvard.edu.

Interdisciplinary Approaches Integrating Computational and Experimental Methodologies

The integration of computational and experimental methodologies is crucial for accelerating the discovery and optimization of new monocarbams. This interdisciplinary approach allows for a more rational design process, reducing the need for extensive empirical screening.

Applications include:

Molecular docking and dynamics simulations: These computational techniques can predict how this compound and its analogs bind to bacterial targets like PBPs and siderophore receptors, providing insights into binding affinity and potential resistance mechanisms researchgate.netpnas.orgresearchgate.net. This information can guide the design of new compounds with improved target engagement.

Quantitative Structure-Activity Relationship (QSAR) analysis: QSAR models can correlate chemical structures with biological activity, allowing researchers to predict the activity of new compounds before they are synthesized and tested experimentally.

Machine learning for lead optimization: AI and ML algorithms can analyze large datasets of chemical structures and their biological activities to identify patterns and predict compounds with desired properties, such as enhanced potency, improved pharmacokinetics, or reduced susceptibility to resistance harvard.edumit.edu.

De novo drug design: Computational methods can generate novel chemical structures with predicted activity against specific targets, offering entirely new scaffolds for monocarbam development.

Computational modeling of resistance: Simulating the evolution of resistance mechanisms can help anticipate future challenges and guide the design of drugs less prone to resistance development.

Identifying and Validating New Antimicrobial Targets

While this compound primarily targets PBPs, the ongoing rise of resistance necessitates the identification and validation of entirely new antimicrobial targets, particularly for Gram-negative bacteria frontiersin.orgnih.govvu.nlnih.govox.ac.uk. Diversifying target mechanisms can provide novel avenues for monocarbam development or combination therapies.

Potential new targets and approaches include:

Outer membrane biogenesis: Disrupting the synthesis or integrity of the Gram-negative outer membrane can sensitize bacteria to existing antibiotics or serve as a direct antimicrobial strategy frontiersin.orgnih.govmdpi.com. Targets like LpxH (involved in lipid A synthesis) or components of the LolCDE lipoprotein transport complex have shown promise frontiersin.orgnih.gov.

Efflux pump components: Instead of merely inhibiting efflux pumps, targeting the essential components or assembly of these pumps could be a novel strategy frontiersin.orgportlandpress.com.

Virulence factors: Developing "anti-virulence" drugs that disarm pathogens by blocking the production or transport of virulence factors (e.g., adhesion proteins, toxins) could render bacteria harmless without directly killing them, potentially reducing selective pressure for resistance vu.nl.

Bacterial metabolism: Targeting essential metabolic pathways unique to bacteria could offer new therapeutic avenues nih.gov.

Protein secretion systems: Inhibiting bacterial protein secretion systems, such as the Type 5 secretion system, could prevent the export of virulence factors and other essential proteins vu.nl.

Biofilm formation: Many chronic infections are associated with bacterial biofilms, which exhibit increased resistance to antibiotics. Identifying targets involved in biofilm formation or dispersal could enhance the efficacy of monocarbams researchgate.net.

By pursuing these diverse research directions, the field aims to enhance the therapeutic potential of this compound and other monocarbams, contributing to the much-needed arsenal (B13267) against multidrug-resistant Gram-negative bacterial infections.

Q & A

Q. How should researchers design experiments to evaluate Pirazmonam’s antimicrobial efficacy against Gram-negative pathogens?

- Methodological Answer : Use standardized broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) across clinically relevant strains (e.g., Pseudomonas aeruginosa, E. coli). Include control strains (e.g., E. coli MC4100) and reference antibiotics (e.g., aztreonam) for comparative analysis. Ensure consistency in inoculum preparation (1–5 × 10⁵ CFU/mL) and incubation conditions (35°C, 16–20 hours) to minimize variability .

Q. What statistical approaches are recommended for analyzing discrepancies in MIC values across studies?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U test) to compare MIC distributions between studies. Consider variables like bacterial strain genotype (e.g., wild-type vs. efflux pump-deficient E. coli JK116) and experimental protocols (e.g., cation-adjusted Mueller-Hinton broth). Use meta-analysis tools to quantify heterogeneity and identify confounding factors .

Q. How can researchers validate this compound’s activity in complex infection models?

- Methodological Answer : Transition from in vitro assays to in vivo models (e.g., murine neutropenic thigh infection) to assess pharmacodynamic efficacy. Measure bacterial load reduction over 24 hours and correlate with pharmacokinetic parameters (e.g., peak serum concentration, half-life). Include comparator β-lactams to contextualize results .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s siderophore-mediated uptake mechanisms in Pseudomonas aeruginosa?

- Methodological Answer : Employ iron-limited growth conditions to induce bacterial siderophore production. Use radiolabeled this compound (e.g., ¹⁴C) to quantify uptake in wild-type vs. siderophore biosynthesis mutants (e.g., pvdD mutants). Pair with competitive inhibition assays using excess free iron or synthetic siderophores to confirm receptor specificity .

Q. How can structural modifications to this compound’s linker region enhance activity against multidrug-resistant Acinetobacter baumannii?

- Methodological Answer : Synthesize analogs with varied linker chemistries (e.g., triazolone in U-78,608) and test MICs against carbapenem-resistant strains. Use molecular docking to assess binding affinity to penicillin-binding protein 3 (PBP3). Validate stability via serum protein binding assays and cytotoxicity screening in mammalian cell lines .

Q. What methodologies address contradictory data on this compound’s resistance development in Enterobacteriaceae?